molecular formula C17H22N4O B5972464 2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

Cat. No.: B5972464
M. Wt: 298.4 g/mol
InChI Key: WIENYVUJFPYAAE-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol is a pyrimidine derivative featuring a 4-phenylpiperazine substituent at position 2 and an isopropyl group at position 6 of the pyrimidin-4-ol core. The phenylpiperazine moiety is known to enhance bioavailability and receptor binding affinity, while the isopropyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13(2)15-12-16(22)19-17(18-15)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIENYVUJFPYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine and isopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents at positions 2 and 6 of the pyrimidine core. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Pyrimidin-4-ol Derivatives
Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Features Source
2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol 4-Phenylpiperazin-1-yl Propan-2-yl C₁₇H₂₁N₅O 311.39 High lipophilicity, antimicrobial potential
4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (5a-e) 4-Phenylpiperazin-1-yl Thiophen-2-yl Varies ~340–380 Strong antibacterial/antifungal activity
2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol (KP-156) Piperidin-3-yl Pyridin-4-yl C₁₄H₁₅N₅O 277.30 VDR agonist candidate, synthetic challenges
6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol Pyridin-4-yl (Phenylsulfanyl)methyl C₁₆H₁₃N₃OS 295.36 Sulfur-containing substituent, uncharacterized activity

Key Observations :

  • Thiophene vs.
  • Piperazine vs. Piperidine : The phenylpiperazine group in the target compound offers superior receptor-binding versatility compared to the piperidine in KP-156, which requires inverted regiochemistry for synthesis .
  • Sulfur-Containing Derivatives : The ChemBK compound () includes a phenylsulfanylmethyl group, which may alter solubility and redox properties compared to the target compound.

Key Findings :

  • Thiophene-containing analogs (5a, 5b) exhibit potent antibacterial activity, suggesting that electron-rich aromatic groups at position 6 enhance microbial targeting .
  • The target compound’s isopropyl group may prioritize metabolic stability over immediate antimicrobial efficacy, necessitating further testing.
  • KP-156’s VDR agonist activity highlights the pyrimidin-4-ol scaffold’s versatility in targeting nuclear receptors .

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